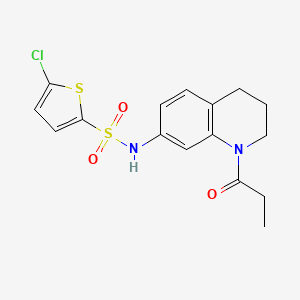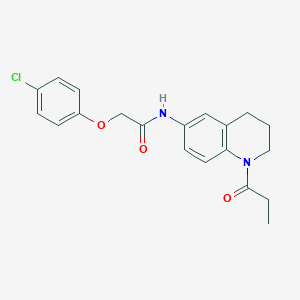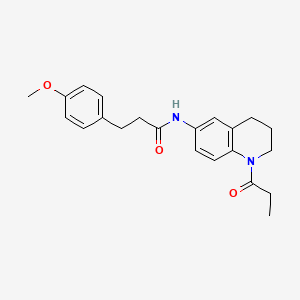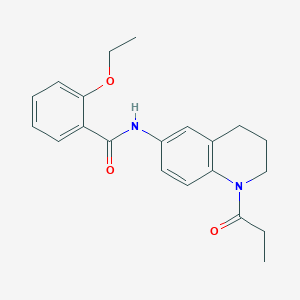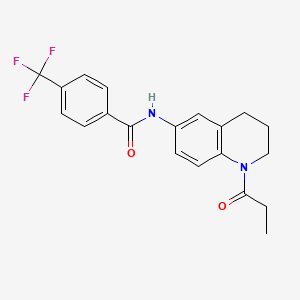
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide (N-1-propyl-4-TFMB) is a synthetic compound with a wide range of applications in both scientific research and laboratory experiments. It is a highly versatile compound that has been used in a variety of research applications, including enzyme inhibition, cell signaling, and cellular metabolic studies. N-1-propyl-4-TFMB has a unique structure that allows it to interact with a variety of biological molecules, making it a valuable tool for scientists.
Aplicaciones Científicas De Investigación
N-1-propyl-4-TFMB has been used in a variety of scientific research applications. It has been used as an enzyme inhibitor, as well as a tool to study cell signaling and cellular metabolic pathways. N-1-propyl-4-TFMB has also been used to study the effects of drugs on the body, as well as to study the effects of environmental toxins.
Mecanismo De Acción
N-1-propyl-4-TFMB binds to a variety of biological molecules, including enzymes, receptors, and cell membrane proteins. This allows it to act as an enzyme inhibitor, as well as a modulator of cell signaling pathways. N-1-propyl-4-TFMB also has the ability to interact with DNA and RNA, allowing it to affect gene expression.
Biochemical and Physiological Effects
N-1-propyl-4-TFMB has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, phospholipase A2, and phosphodiesterase 4. It has also been shown to modulate the activity of several cell signaling pathways, including the mitogen-activated protein kinase, phosphatidylinositol 3-kinase, and phosphodiesterase pathways. In addition, N-1-propyl-4-TFMB has been found to have anti-inflammatory, anti-cancer, and anti-viral effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1-propyl-4-TFMB has several advantages for laboratory experiments. It is a highly versatile compound that can be used to study a variety of biological processes. It is also relatively inexpensive and easy to synthesize. However, there are some potential limitations to its use in laboratory experiments. For example, it can be difficult to control the concentration of N-1-propyl-4-TFMB in a solution, as it is highly soluble in aqueous solutions. In addition, it can be difficult to accurately measure its activity in solution due to its low solubility in organic solvents.
Direcciones Futuras
N-1-propyl-4-TFMB has a wide range of potential applications in scientific research and laboratory experiments. Future research could focus on further exploring its potential as an enzyme inhibitor, as well as its ability to modulate cell signaling pathways. In addition, further research could focus on its potential as an anti-inflammatory, anti-cancer, and anti-viral agent. Finally, further research could focus on its ability to interact with DNA and RNA, as well as its potential as a tool for gene expression studies.
Métodos De Síntesis
N-1-propyl-4-TFMB is synthesized using a two-step process. The first step involves the conversion of 1-propanoyl-1,2,3,4-tetrahydroquinoline to the corresponding N-hydroxy compound, followed by the reaction of the N-hydroxy compound with trifluoromethylbenzamide. The second step involves the conversion of the N-hydroxy compound to N-1-propyl-4-TFMB by reaction with a suitable base.
Propiedades
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-2-18(26)25-11-3-4-14-12-16(9-10-17(14)25)24-19(27)13-5-7-15(8-6-13)20(21,22)23/h5-10,12H,2-4,11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMGPXIXEHMJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


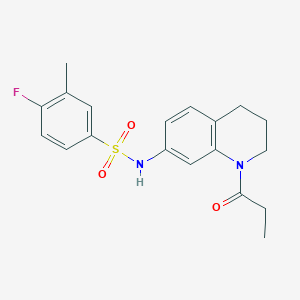
![2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570253.png)
